1-({1-[(3-methylphenyl)methanesulfonyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole
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Description
“1-[[1-[(3-Methylphenyl)methylsulfonyl]azetidin-3-yl]methyl]triazole” is a chemical compound that contains a triazole moiety. Triazole compounds are heterocyclic compounds with two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives has been a subject of extensive research due to their diverse pharmacological properties . The synthesis of 1,2,3-triazole via click chemistry by 1,3-dipolar cycloaddition of substituted azides and alkynes in the presence of Cu (I) gives regioselective 1,4-disubstituted 1,2,3-triazole with good yields .Molecular Structure Analysis
Triazole compounds, including “1-[[1-[(3-Methylphenyl)methylsulfonyl]azetidin-3-yl]methyl]triazole”, contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 .Chemical Reactions Analysis
Triazole compounds are known for their high chemical stability. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .Physical and Chemical Properties Analysis
Triazole compounds have numerous useful properties like high chemical stability, aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[[1-[(3-methylphenyl)methylsulfonyl]azetidin-3-yl]methyl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-12-3-2-4-13(7-12)11-21(19,20)18-9-14(10-18)8-17-6-5-15-16-17/h2-7,14H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFNWYJEXSEIKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CC(C2)CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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